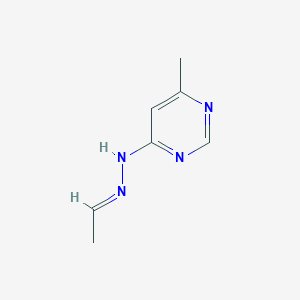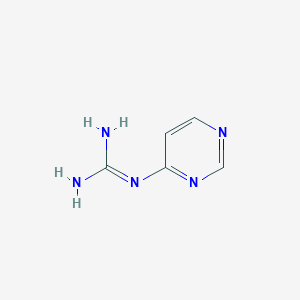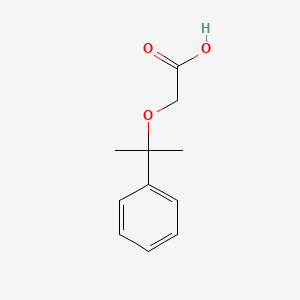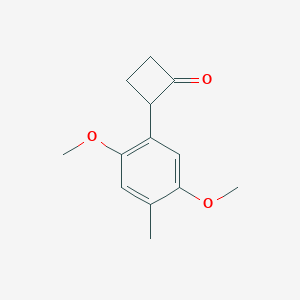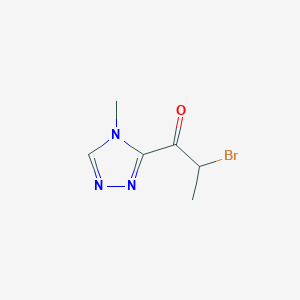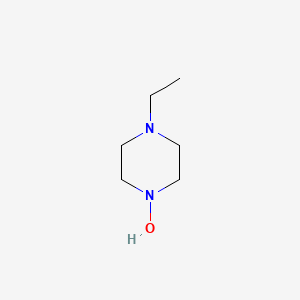
4-Ethylpiperazin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylpiperazin-1-ol: is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl group attached to the nitrogen atom of the piperazine ring and a hydroxyl group attached to the same ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazin-1-ol typically involves the reaction of 1-ethylpiperazine with various reagents. One common method is the reaction of 1-ethylpiperazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product. For example, the reaction of 1-ethylpiperazine with formaldehyde in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylpiperazin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-ethylpiperazin-1-one, while reduction can produce 4-ethylpiperazine .
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Ethylpiperazin-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound to investigate the interactions of piperazine-based drugs with biological targets .
Medicine: Piperazine derivatives are known for their pharmacological activities, and this compound can be used as a scaffold for designing new drugs .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of 4-Ethylpiperazin-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .
Molecular Targets and Pathways:
Neurotransmitter Receptors: this compound can interact with serotonin and dopamine receptors, affecting mood and behavior.
Vergleich Mit ähnlichen Verbindungen
1-Ethylpiperazine: Similar in structure but lacks the hydroxyl group.
4-Methylpiperazin-1-ol: Similar but has a methyl group instead of an ethyl group.
4-(4-Ethylpiperazin-1-yl)aniline: Contains an aniline group instead of a hydroxyl group
Uniqueness: 4-Ethylpiperazin-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the piperazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
75210-67-2 |
|---|---|
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
1-ethyl-4-hydroxypiperazine |
InChI |
InChI=1S/C6H14N2O/c1-2-7-3-5-8(9)6-4-7/h9H,2-6H2,1H3 |
InChI-Schlüssel |
BMPSJXSTWNSUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


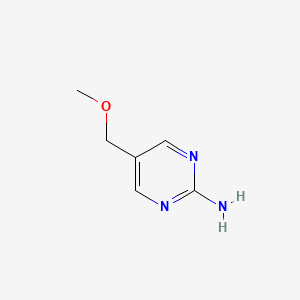
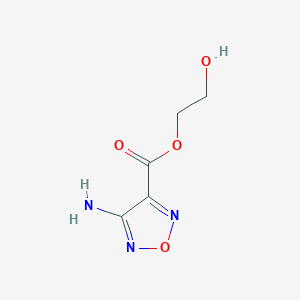

![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)

![4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13099002.png)
